3-Bromooxetane
Overview
Description
3-Bromooxetane is an organic compound with the molecular formula C3H5BrO. It is a member of the oxetane family, characterized by a four-membered ring containing three carbon atoms and one oxygen atom. The presence of a bromine atom at the third position of the ring makes this compound a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromooxetane can be synthesized through various methods. One common approach involves the bromination of oxetane. This reaction typically uses bromine (Br2) or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the oxetane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale bromination reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromooxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted oxetanes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of oxetane.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Hydroxyoxetane, aminooxetane.
Reduction: Oxetane.
Oxidation: Hydroxyoxetane, oxetanone.
Scientific Research Applications
3-Bromooxetane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromooxetane involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom. This reactivity allows it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
3-Iodooxetane: Similar in structure but contains an iodine atom instead of bromine.
3-Chlorooxetane: Contains a chlorine atom instead of bromine.
4-Bromotetrahydropyran: Contains a bromine atom but has a six-membered ring with one oxygen atom.
Uniqueness
3-Bromooxetane is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain synthetic applications where other halogenated oxetanes may not be as effective .
Properties
IUPAC Name |
3-bromooxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c4-3-1-5-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTIZZFKWQWSSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585717 | |
Record name | 3-Bromooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39267-79-3 | |
Record name | 3-Bromooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromooxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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